2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde
CAS No.:
Cat. No.: VC13564336
Molecular Formula: C8H3F5O2
Molecular Weight: 226.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F5O2 |
|---|---|
| Molecular Weight | 226.10 g/mol |
| IUPAC Name | 2,6-difluoro-4-(trifluoromethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C8H3F5O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H |
| Standard InChI Key | ICDAMNRFJWCCQA-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C=O)F)OC(F)(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)F)OC(F)(F)F |
Introduction
2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula . It is a derivative of benzaldehyde, characterized by two fluorine atoms at the 2 and 6 positions of the benzene ring and a trifluoromethoxy group at the 4 position. This compound is notable for its unique chemical properties and applications in various fields of research and industry.
Synthetic Routes
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde typically involves:
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Starting from a benzaldehyde derivative.
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Introducing fluorine atoms via halogenation reactions.
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Adding the trifluoromethoxy group using specialized reagents under controlled conditions.
Reaction Conditions
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Catalysts: Metal-based catalysts like palladium or copper.
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Solvents: Polar aprotic solvents such as dimethylformamide (DMF).
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Temperature: Moderate to high temperatures (50–120°C).
Organic Synthesis
This compound serves as a building block for synthesizing complex molecules due to its reactive aldehyde group.
Pharmaceutical Development
The compound is used as an intermediate in the development of drugs targeting specific biochemical pathways.
Agrochemical Production
It is employed in synthesizing pesticides and herbicides, leveraging its unique fluorine-based properties for enhanced activity.
Mechanism of Action
The aldehyde group in this compound acts as an electrophilic center, enabling it to participate in nucleophilic addition reactions. The trifluoromethoxy group increases electron-withdrawing effects, enhancing the compound's reactivity.
Comparison with Similar Compounds
| Compound | Differences |
|---|---|
| 2,6-Difluorobenzaldehyde | Lacks the trifluoromethoxy group |
| 4-(Difluoromethoxy)benzaldehyde | Contains a difluoromethoxy instead of trifluoromethoxy |
| 2-(Trifluoromethyl)benzaldehyde | Substituted with a trifluoromethyl group |
The presence of both fluorine atoms and a trifluoromethoxy group makes this compound unique in terms of reactivity and stability.
Safety and Handling
This compound should be handled with care due to its potential toxicity:
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Eye Contact: May cause irritation; wash thoroughly if exposed.
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Skin Contact: Use protective gloves; wash affected area immediately.
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Inhalation: Avoid inhaling vapors; use in well-ventilated areas.
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